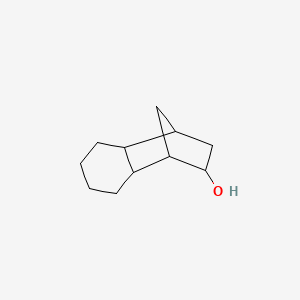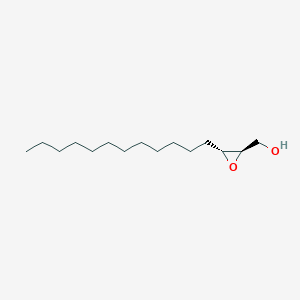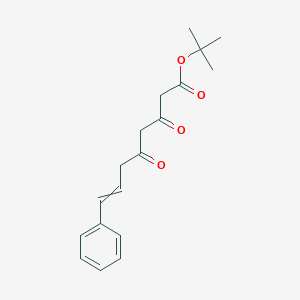
Tert-butyl 3,5-dioxo-8-phenyloct-7-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3,5-dioxo-8-phenyloct-7-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a phenyl group, and a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,5-dioxo-8-phenyloct-7-enoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters, including this compound, can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the carboxylic acid and tert-butyl alcohol are passed over a solid acid catalyst at elevated temperatures and pressures to achieve high yields and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3,5-dioxo-8-phenyloct-7-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of amides or other esters.
Aplicaciones Científicas De Investigación
Tert-butyl 3,5-dioxo-8-phenyloct-7-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: The compound is used in the production of polymers and resins, where it acts as a monomer or a cross-linking agent.
Mecanismo De Acción
The mechanism of action of tert-butyl 3,5-dioxo-8-phenyloct-7-enoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The phenyl group and conjugated diene system can also interact with enzymes and receptors, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl acetate: Another tert-butyl ester with different reactivity and applications.
Tert-butyl benzoate: Similar structure but with a benzene ring instead of a conjugated diene system.
Tert-butyl formate: A simpler ester with different chemical properties.
Uniqueness
Tert-butyl 3,5-dioxo-8-phenyloct-7-enoate is unique due to its combination of a tert-butyl group, a phenyl group, and a conjugated diene system
Propiedades
Número CAS |
161828-41-7 |
|---|---|
Fórmula molecular |
C18H22O4 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
tert-butyl 3,5-dioxo-8-phenyloct-7-enoate |
InChI |
InChI=1S/C18H22O4/c1-18(2,3)22-17(21)13-16(20)12-15(19)11-7-10-14-8-5-4-6-9-14/h4-10H,11-13H2,1-3H3 |
Clave InChI |
QHWXBLSNUAHWLZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CC(=O)CC(=O)CC=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Octanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14277005.png)
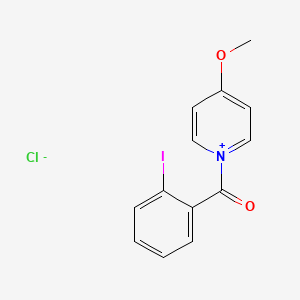



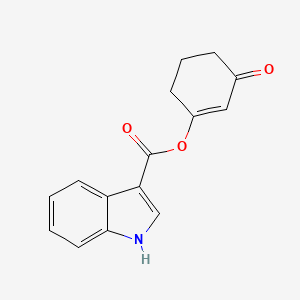


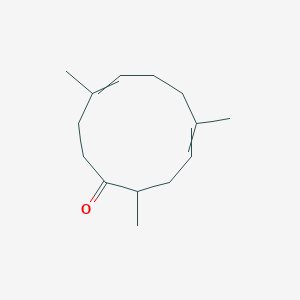
![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)
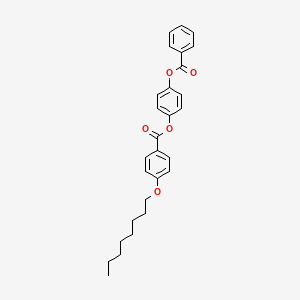
![1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14277076.png)
